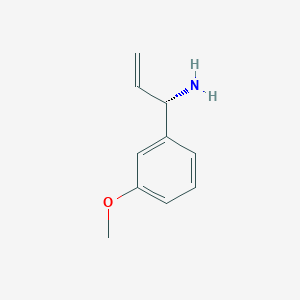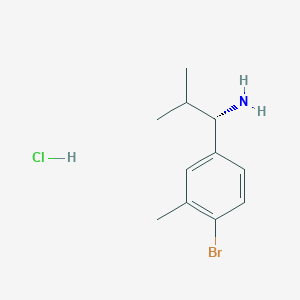
(1S)-1-(3-Methoxyphenyl)prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-Methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an amine group attached to the prop-2-enyl chain. Compounds of this class are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methoxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as 3-methoxybenzaldehyde.
Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as amination, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1S)-1-(3-Methoxyphenyl)prop-2-enylamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3-Methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(3-Hydroxyphenyl)prop-2-enylamine: Similar structure with a hydroxy group instead of a methoxy group.
(1S)-1-(3-Methylphenyl)prop-2-enylamine: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
(1S)-1-(3-Methoxyphenyl)prop-2-enylamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(1S)-1-(3-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10H,1,11H2,2H3/t10-/m0/s1 |
Clave InChI |
LPSCNJIFXYAFMF-JTQLQIEISA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@H](C=C)N |
SMILES canónico |
COC1=CC=CC(=C1)C(C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13050445.png)













